(+)-cis,trans-Abscisic Acid-L-phenylalanine
Description
(+)-cis,trans-Abscisic Acid (ABA) is a plant hormone critical for stress responses, seed dormancy, stomatal regulation, and growth inhibition under adverse conditions . Its natural isomer, (+)-cis,trans-ABA, is bioactive and binds to specific receptors in guard cells to mediate physiological effects . The conjugate (+)-cis,trans-Abscisic Acid-L-phenylalanine combines ABA with the amino acid L-phenylalanine, likely enhancing solubility, stability, or targeted delivery in plant or biomedical applications.
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-16(10-11-24(30)17(2)13-19(26)15-23(24,3)4)12-21(27)25-20(22(28)29)14-18-8-6-5-7-9-18/h5-13,20,30H,14-15H2,1-4H3,(H,25,27)(H,28,29)/b11-10+,16-12-/t20-,24?/m0/s1 |
InChI Key |
MQONBIRAURHDNE-YTGOSCMQSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=CC=C2)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-phenylalanine typically involves the conjugation of abscisic acid with L-phenylalanine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxyl group of abscisic acid and the amino group of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be engineered to express enzymes that catalyze the conjugation of abscisic acid and L-phenylalanine, resulting in a more efficient and cost-effective production process .
Chemical Reactions Analysis
Structural and Functional Interactions
The stereospecificity of ABA and its receptors (PYLs) influences conjugation efficacy:
-
Stereochemical Preference :
PYL receptors exhibit higher affinity for (+)-ABA than (-)-ABA due to steric clashes caused by variant residues (e.g., I112 and L165 in PYL9) . This selectivity likely extends to ABA-L-Phe, where the cis-isomer is bioactive . -
Receptor Binding Dynamics :
ABA binding induces conformational changes in PYLs, closing the “gate” loop (residues S109 and P112 in PYL3) and enabling interactions with PP2C phosphatases . Conjugation with L-Phe may alter ABA’s ability to trigger these structural changes, modulating downstream signaling.
Functional Implications in Plant Metabolism
ABA-L-Phe influences secondary metabolite production and stress responses:
-
Phenolic Acid and Lignin Biosynthesis :
ABA signaling enhances phenylpropanoid pathways by upregulating PAL, 4CL, and CAD genes, leading to lignin and phenolic acid accumulation . ABA-L-Phe may act as a signaling intermediate in these pathways (Table 1).
Table 1: ABA-L-Phe’s Role in Metabolic Pathways
-
Oxidative Stress Modulation :
ABA application increases H₂O₂ and O₂⁻ levels, correlating with elevated PAL activity and phenolic production . ABA-L-Phe may amplify these effects, as seen in Orthosiphon stamineus, where ABA boosts LOX inhibitory activity and antioxidant capacity .
Kinetic and Thermodynamic Considerations
Critical parameters for ABA-L-Phe synthesis include:
-
Ammonia Source Optimization :
Ammonium carbamate (5 M) yields the highest conversion rates (85% in batch reactions) for PAL-mediated amination . Similar conditions may favor ABA-L-Phe formation. -
pH and Temperature Stability :
PALs retain activity at pH 8.0–9.0 and temperatures ≤40°C . Immobilized enzymes (e.g., on epoxy resins) enhance operational stability, enabling continuous-flow synthesis .
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-phenylalanine has several scientific research applications, including:
Plant Biology: It is used to study the role of abscisic acid in plant stress responses and development.
Biochemistry: The compound is used to investigate the biosynthesis and metabolism of abscisic acid and its conjugates.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-phenylalanine involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. The conjugation with L-phenylalanine may enhance its stability and bioavailability, allowing for more effective modulation of these pathways .
Comparison with Similar Compounds
Stereoisomeric Variants of ABA
ABA exists in multiple stereoisomeric forms, differing in geometric (cis/trans) and optical (enantiomeric) configurations:
Key Findings :
Amino Acid Conjugates of ABA
Conjugating ABA with amino acids alters its physicochemical properties and bioactivity:
Key Findings :
Key Findings :
- Deuterated ABA ensures precision in hormone profiling, with <8% coefficient of variation in calibration .
Biological Activity
(+)-cis,trans-Abscisic Acid-L-phenylalanine is a compound that combines the phytohormone abscisic acid (ABA) with the amino acid phenylalanine. This compound has garnered attention for its potential roles in plant stress responses, growth regulation, and secondary metabolite synthesis. Understanding its biological activity is crucial for applications in agriculture and plant biology.
Interaction with Phenylalanine Ammonia-Lyase (PAL)
One of the primary mechanisms through which this compound exerts its effects is by modulating the activity of Phenylalanine Ammonia-Lyase (PAL) . PAL is a key enzyme in the phenylpropanoid pathway, which is essential for the biosynthesis of various secondary metabolites, including flavonoids and phytoalexins.
Research indicates that ABA can suppress PAL activity, thereby affecting the accumulation of phytoalexins like glyceollin in soybeans. In treated hypocotyls, lesion size and glyceollin concentrations were inversely related to ABA concentration, suggesting that ABA may control biosynthesis at the transcriptional level during pathogen resistance responses .
Synergistic Effects with Other Amino Acids
Studies have shown that combining low concentrations of ABA with amino acids such as isoleucine and phenylalanine can enhance anthocyanin accumulation in grapevines. These interactions suggest that exogenous application of these compounds can synergistically promote secondary metabolite production under specific conditions .
Soybean Resistance to Pathogens
A study investigated the impact of ABA on soybean hypocotyls infected with Phytophthora megasperma. The results indicated that ABA treatment reduced PAL activity and glyceollin accumulation, leading to increased susceptibility to infection. The data showed a clear correlation between ABA concentration and lesion size, highlighting the role of ABA in modulating plant defense mechanisms .
| Treatment Concentration (M) | Lesion Size (mm) | Glyceollin Concentration (µg/g) |
|---|---|---|
| Control | 5.0 | 120 |
| 5 x 10^-5 | 6.0 | 90 |
| 2 x 10^-3 | 8.0 | 40 |
Anthocyanin Accumulation in Grapevines
In another experiment involving grapevines, treatments combining phenylalanine or isoleucine with low concentrations of ABA were shown to significantly enhance anthocyanin levels during berry development. The study utilized real-time RT-PCR to assess gene expression related to anthocyanin biosynthesis, revealing that these combinations can effectively stimulate metabolic pathways even when ABA levels are suboptimal .
| Treatment | Anthocyanin Content (µg/g) |
|---|---|
| Control | 0.2 |
| ABA (0.1 mM) | 0.4 |
| Phenylalanine + ABA | 0.6 |
| Isoleucine + ABA | 0.5 |
Q & A
Basic Research Questions
Q. What methods are used to synthesize (+)-cis,trans-Abscisic Acid-L-phenylalanine conjugates?
- Methodology : L-phenylalanine derivatives, such as N-formyl-L-phenylalanine, are synthesized via reactions with formyl chloride in anhydrous organic solvents (e.g., dichloromethane) under alkaline conditions . For conjugating with ABA, coupling reagents like carbodiimides (e.g., EDC/NHS) are typically employed to link the carboxyl group of ABA to the amine group of L-phenylalanine derivatives. Purification involves reverse-phase chromatography (C18 columns) .
Q. What analytical techniques are recommended for quantifying (+)-cis,trans-Abscisic Acid in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₆]-ABA) is the gold standard. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Bond Elut Plexa PCX) improves recovery rates. ABA is eluted with acetonitrile/acetic acid buffers and quantified via multiple reaction monitoring (MRM) .
Q. How does (+)-cis,trans-Abscisic Acid regulate stress responses in plants?
- Mechanism : ABA activates intracellular signaling pathways, including protein kinases (e.g., SnRK2) and transcription factors (e.g., AREB/ABF), to induce stress-responsive genes. It regulates stomatal closure under drought via ROS and Ca²⁺ signaling . Experimental validation includes ABA application (50 µM) to excised leaves, followed by gas exchange monitoring .
Advanced Research Questions
Q. How can cross-kingdom signaling of ABA in mammalian systems be experimentally validated?
- Experimental Design :
- Target Identification : Use RNAi/CRISPR to knock down LANCL2 in mammalian cells and assess PPARγ activation via luciferase reporters .
- Functional Assays : Treat cells with ABA (1–10 µM) and measure downstream effects (e.g., glucose uptake, inflammatory markers) using ELISA or metabolomics .
- Controls : Include (±)-ABA enantiomers to confirm stereospecificity .
Q. What challenges arise in optimizing ABA extraction from lipid-rich plant tissues?
- Methodological Considerations :
- Matrix Effects : Lipid removal via hexane partitioning or SPE with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .
- Isomer Stability : Protect samples from light and heat to prevent cis-trans isomerization. Use acidic extraction buffers (MeOH/HCOOH) to stabilize ABA .
- Validation : Compare with isotope dilution assays to correct for recovery losses .
Q. How can contradictions in ABA signaling data (e.g., pro-survival vs. pro-apoptotic roles) be resolved?
- Analysis Framework :
- Dose-Dependent Effects : Titrate ABA concentrations (0.1–100 µM) and assess cell viability (MTT assay) or stress markers (e.g., H₂O₂) .
- Tissue Specificity : Compare ABA responses in guard cells (stomatal closure) vs. root tips (growth suppression) using tissue-specific mutants .
- Pathway Crosstalk : Co-treat with JA or SA to identify synergistic/antagonistic interactions via transcriptomics .
Methodological Best Practices
- Handling & Storage : Store ABA in anhydrous DMSO at -20°C, protected from light. Avoid repeated freeze-thaw cycles .
- Experimental Controls : Include (±)-ABA isomers and ABA-glucosyl ester controls to distinguish bioactive vs. inactive forms .
- Data Reproducibility : Use certified reference materials (e.g., Pharmaceutical Secondary Standards for L-phenylalanine) for calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
